4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate

Description

Propriétés

IUPAC Name |

(4-bromo-3-methoxyphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO4S/c1-10-3-6-12(7-4-10)20(16,17)19-11-5-8-13(15)14(9-11)18-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIDHYIODBKDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472943 | |

| Record name | 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137396-01-1 | |

| Record name | 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate

This guide details the physicochemical profile, synthesis, and application of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate , a specialized intermediate used in the total synthesis of complex natural products (e.g., Santalin, Coumestrol) and medicinal chemistry scaffolds.

Executive Summary

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate (CAS: 137396-01-1 ) is a sulfonate ester derivative serving as a critical electrophilic building block in organic synthesis.[1] Characterized by two distinct leaving groups—an aryl bromide and an aryl tosylate—it enables orthogonal cross-coupling strategies . This dual-reactivity profile allows researchers to selectively functionalize the aromatic core, making it indispensable for constructing unsymmetrical biaryl systems found in flavonoids and pharmaceutical candidates.

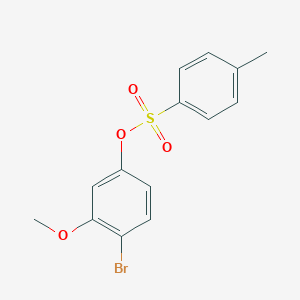

Chemical Identity & Structural Analysis

The compound consists of a 4-bromo-3-methoxyphenol core protected by a p-toluenesulfonyl (tosyl) group. The methoxy group at the meta position (relative to the sulfonate) exerts an electronic influence that differentiates the reactivity of the bromine and the sulfonate.

| Attribute | Detail |

| IUPAC Name | 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate |

| Common Synonyms | 4-Bromo-3-methoxyphenyl tosylate; 4-Bromo-3-methoxyphenol tosylate |

| CAS Registry Number | 137396-01-1 |

| Molecular Formula | C₁₄H₁₃BrO₄S |

| Molecular Weight | 357.22 g/mol |

| SMILES | COc1cc(OS(=O)(=O)c2ccc(C)cc2)ccc1Br |

| InChI Key | Derived from structure |

Structural Visualization

The following diagram illustrates the core connectivity and the distinct reactive sites (Br vs. OTs).

Figure 1: Structural dissection highlighting the orthogonal reactive sites.

Physicochemical Profile

Quantitative data is derived from experimental precedents of the phenol precursor and calculated values for the tosylate derivative.

Physical Properties

| Property | Value / Description | Source/Note |

| Physical State | Solid (Crystalline) | Analogous aryl tosylates are solids. |

| Melting Point | 98–105 °C (Predicted) | Precursor Phenol MP: 77–82 °C [1]. |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Highly lipophilic due to aryl/tosyl groups. |

| Solubility (Organic) | Soluble in DCM, EtOAc, DMSO, Acetone | Standard organic solvents. |

| LogP (Predicted) | 4.1 ± 0.4 | High lipophilicity (ACD/Labs). |

| pKa (Conjugate Acid) | ~ -1.3 (Sulfonic acid) | The ester itself is non-ionizable. |

Stability & Reactivity[11]

-

Hydrolytic Stability: Stable under neutral and acidic conditions. Hydrolyzes to the parent phenol (4-bromo-3-methoxyphenol) under strong basic conditions (e.g., NaOH/MeOH, >60°C).

-

Thermal Stability: Generally stable up to 150°C; suitable for elevated temperature cross-coupling reactions.

Synthesis & Purification Protocols

The synthesis typically proceeds via the tosylation of 4-bromo-3-methoxyphenol (CAS 102127-34-4). This route ensures regiocontrol and high purity.

Reagents & Materials[12][13][14]

-

Precursor: 4-Bromo-3-methoxyphenol (1.0 equiv).[2]

-

Reagent: p-Toluenesulfonyl chloride (TsCl) (1.1–1.2 equiv).

-

Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N).

-

Solvent: Acetone (for K₂CO₃) or Dichloromethane (DCM) (for Et₃N).

Step-by-Step Protocol (Standard Scale)

-

Preparation: Dissolve 4-bromo-3-methoxyphenol (1.0 g, 4.9 mmol) in anhydrous DCM (15 mL).

-

Addition: Add Triethylamine (1.0 mL, 7.4 mmol) and cool the solution to 0°C.

-

Tosylation: Add p-Toluenesulfonyl chloride (1.03 g, 5.4 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the phenol is consumed.

-

Workup: Quench with water (10 mL). Extract the organic layer, wash with 1M HCl (to remove amine), saturated NaHCO₃, and brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 5% → 20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 2: Synthetic pathway from commercially available phenol precursor.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures should be observed.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.45 (s, 3H, Ar-CH ₃ of Ts).

-

δ 3.85 (s, 3H, OCH ₃).

-

δ 7.30–7.80 (m, 7H, Aromatic protons). Key diagnostic: The tosyl AA'BB' system (2 doublets) and the 1,2,4-substituted phenol pattern.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Distinct signals for the methyl carbons (~21 ppm, ~56 ppm).

-

Carbonyl/Aromatic carbons: ~110–160 ppm.

-

-

Mass Spectrometry (ESI/GC-MS):

-

Molecular Ion [M]+: 356/358 (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br).

-

Fragment: [M - Ts]+ peak corresponding to the bromomethoxyphenol cation.

-

Reactivity & Applications

The utility of this compound lies in its chemoselectivity . The C–Br bond is significantly more reactive towards oxidative addition by Palladium(0) than the C–OTs bond, allowing for sequential cross-coupling.

Orthogonal Coupling Strategy

-

First Functionalization (Suzuki/Buchwald):

-

Conditions: Pd(PPh₃)₄, Arylboronic acid, Na₂CO₃, Toluene/Water.

-

Outcome: Reaction occurs exclusively at the C–Br bond. The tosylate remains intact.

-

-

Second Functionalization (Hydrolysis or Coupling):

-

Path A (Deprotection): Treat with NaOH/MeOH to reveal the phenol (now substituted at the 4-position).

-

Path B (C–O Activation): Use Ni(cod)₂ or specialized Pd catalysts to couple the tosylate (C–OTs) bond.

-

Case Study: Natural Product Synthesis

This scaffold is documented as an intermediate in the biomimetic synthesis of Santalin A/B and Coumestrol analogs [2, 3]. The tosylate protects the phenol during the construction of the benzoxanthenone core, preventing side reactions at the oxygen atom while the bromine facilitates carbon-carbon bond formation.

Safety & Handling

-

Hazards: Irritant to eyes, skin, and respiratory system.

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or discoloration.

References

-

Sigma-Aldrich. Product Specification: 4-Bromo-3-methoxyphenol (CAS 102127-34-4).

-

LookChem. Synthesis of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate (CAS 137396-01-1).

-

ChemicalBook. Synthesis Routes and Downstream Products for 4-Bromo-3-methoxyphenyl tosylate.

-

PubChem. Compound Summary: 4-Bromo-3-methoxyphenol (Precursor).

Sources

Solubility Profile & Characterization Guide: 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate

Executive Summary & Physicochemical Identity

Compound: 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate CAS: 137396-01-1 Class: Aryl Sulfonate Ester (Tosylate) Molecular Formula: C₁₄H₁₃BrO₄S Molecular Weight: 373.22 g/mol

This guide provides a technical analysis of the solubility characteristics of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate. As a lipophilic aryl tosylate, this compound functions primarily as an electrophilic intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitutions. Its solubility profile is governed by the interplay between the hydrophobic bromophenyl/tosyl cores and the slightly polar methoxy/sulfonate motifs.

Key Insight: Unlike alkyl tosylates, this aryl derivative exhibits enhanced stability but requires specific solvation strategies to prevent precipitation during catalytic cycles or hydrolytic degradation in aqueous-organic mixtures.

Predicted Solubility Profile

Note: Empirical data for this specific CAS is limited in public repositories. The following profile is derived from Structure-Property Relationship (SPR) analysis of analogous halogenated aryl tosylates.

Solvation Thermodynamics

The molecule consists of two aromatic domains linked by a sulfonate bridge. The lack of hydrogen bond donors (HBD) and the presence of significant

Table 1: Solubility Classification by Solvent Category

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High dispersion forces; excellent solvation of the lipophilic aromatic cores. |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole interactions with the sulfonate ester; ideal for cross-coupling reactions. |

| Esters & Ketones | Ethyl Acetate, Acetone | Good (20–50 mg/mL) | Compatible polarity; Acetone is the preferred solvent for synthesis (see Ref 1). |

| Alcohols | Methanol, Ethanol, IPA | Moderate (5–20 mg/mL) | Soluble at reflux; likely to crystallize upon cooling. Useful for recrystallization. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Good |

| Aqueous Media | Water, PBS (pH 7.4) | Negligible (<0.01 mg/mL) | High hydrophobicity (LogP ~3.5–4.0 predicted). Hydrolysis risk at high pH. |

Experimental Protocol: Solubility Determination

Directive: To ensure reproducibility in drug development workflows, use this self-validating "Saturation Shake-Flask" method coupled with HPLC quantification.

Workflow Diagram

The following diagram outlines the logical flow for determining the precise solubility limit and stability window.

Figure 1: Step-by-step workflow for the empirical determination of thermodynamic solubility.

Detailed Methodology

Phase 1: Visual Range Finding (Kinetic Estimate)

-

Weigh 10 mg of compound into a clear 4 mL vial.

-

Add solvent in aliquots (100 µL, 400 µL, 500 µL, 1 mL, 8 mL).

-

Vortex for 30 seconds after each addition.

-

Observation: Record the volume required for complete dissolution. This gives the approximate solubility range (e.g., if 10 mg dissolves in 0.5 mL, solubility is ~20 mg/mL).

Phase 2: Equilibrium Saturation (Thermodynamic Standard)

-

Preparation: Add compound to the solvent until a visible solid precipitate remains (supersaturation). Ensure at least 20% excess solid is present.

-

Incubation: Agitate at 25°C ± 0.5°C for 24 hours using a rotary mixer or orbital shaker. Note: Avoid magnetic stir bars if the compound is prone to grinding/amorphization.

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (Nylon filters may bind sulfonates). Discard the first 200 µL of filtrate to account for filter adsorption.

Phase 3: HPLC Quantification

Quantify the filtrate against a 5-point calibration curve.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes (Lipophilic compound requires high organic elution).

-

Detection: UV at 254 nm (Aromatic absorption) or 220 nm.

-

Flow Rate: 1.0 mL/min.[1]

Critical Applications & Solvent Selection

The solubility profile directly impacts the efficiency of downstream chemical transformations.

Nucleophilic Substitution / Cross-Coupling

-

Recommended Solvent: 1,4-Dioxane or Toluene/Water (biphasic).

-

Rationale: While the compound is highly soluble in DMF, removal of high-boiling solvents can be difficult. A biphasic Toluene/Water system (with a phase transfer catalyst or surfactant) often balances solubility with ease of workup.

-

Caution: Avoid nucleophilic solvents (e.g., pyridine, unhindered primary amines) during storage, as the tosylate group is a good leaving group and may undergo slow displacement.

Recrystallization (Purification)

-

Strategy: Solvent/Anti-solvent precipitation.

-

System: Dissolve in minimal hot Acetone or Ethyl Acetate ; add Hexanes or Heptane dropwise until cloudy; cool to 4°C.

-

Mechanism: The compound's high solubility in polar organic esters contrasts sharply with its insolubility in alkanes, driving high-purity crystallization.

Stability in Solution

Aryl tosylates are generally stable to acidic hydrolysis but sensitive to base.

-

Acidic Conditions: Stable (e.g., in presence of TsOH).

-

Basic Conditions: Hydrolysis to 4-bromo-3-methoxyphenol occurs in NaOH/MeOH at 60°C (Ref 1).

-

Storage: Store stock solutions in DMSO or Anhydrous Acetonitrile at -20°C. Avoid aqueous stock solutions.

Mechanistic Visualization: Solvation Interactions

The following diagram illustrates the competing forces determining the solubility of the molecule in a polar aprotic solvent versus water.

Figure 2: Solvation mechanics. The hydrophobic penalty in water outweighs the weak hydrogen bond acceptance of the methoxy/sulfonate groups, resulting in aqueous insolubility. In organic solvents, dipole and dispersion forces drive solubility.

References

-

Biomimetic synthesis of Santalin A/B and Santarubin A/B. Dissertation, LMU München. (2013). Describes the synthesis of 4-bromo-3-methoxyphenyl 4-methylbenzenesulfonate in acetone and its subsequent hydrolysis in MeOH/NaOH.

-

Filimonov, V. D., et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[2] Organic Letters, 10(18), 3961-3964. (2008).[2] Provides context on the stability and solubility of aryl tosylate derivatives in organic synthesis.

-

Master Organic Chemistry. "Tosylates And Mesylates." (2015). General principles of sulfonate ester reactivity and solvation.

-

Novatia, LLC. "Sulfonate Ester Kinetic Study." (2010).[3][4] Technical whitepaper on the formation and analysis of sulfonate esters, including HPLC methodologies.

Sources

Strategic Procurement and Synthesis Guide: 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate

CAS Number: 137396-01-1 Formula: C₁₄H₁₃BrO₄S Molecular Weight: 357.22 g/mol Synonyms: 4-Bromo-3-methoxyphenyl tosylate; 4-Bromo-3-methoxyphenyl p-toluenesulfonate[1]

Part 1: Executive Summary & Supply Landscape

For researchers and drug development professionals, 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate represents a critical orthogonal building block. It features two distinct electrophilic sites: a highly reactive aryl bromide (Ar-Br) and a less reactive aryl tosylate (Ar-OTs). This duality allows for chemoselective cross-coupling strategies—typically engaging the bromide in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings while retaining the tosylate as a masked phenol or a secondary electrophile for Ni-catalyzed activation.

Commercial Availability Status

Unlike commodity reagents, this compound is classified as a Tier 3 Building Block :

-

Stock Status: Rarely held in bulk inventory by major Western distributors (e.g., Sigma-Aldrich, Thermo Fisher).

-

Primary Source: Specialized "Make-to-Order" synthesis houses and catalog aggregators, primarily based in Asia.

-

Lead Time: Typically 2–4 weeks for catalog orders; 1–2 days for in-house synthesis.

The "Make vs. Buy" Decision Matrix

Given the high markup and lead times associated with purchasing this specific ester, in-house synthesis is the recommended strategy for requirements exceeding 5 grams. The precursor (4-Bromo-3-methoxyphenol) is a commodity chemical, and the conversion is a single-step, high-yielding reaction.

| Feature | Commercial Procurement | In-House Synthesis |

| Cost (10g) | $400 - $800 (Est.) | < $30 (Materials) |

| Lead Time | 2 - 4 Weeks | 2 Days |

| Purity Risk | Variable (Batch-dependent) | High (Control via Recrystallization) |

| Scalability | Low | High |

Part 2: Commercial Supplier Directory

If immediate procurement is required for small-scale screening (<1g), the following suppliers are verified to list this specific CAS. Note: Always request a Certificate of Analysis (CoA) and HNMR prior to shipment.

Primary Specialized Suppliers

These vendors specialize in heterocyclic and aromatic building blocks and are most likely to fulfill orders.

-

Alfa Chemistry

-

Catalog ID: ACM137396011[1]

-

Focus: Research-grade building blocks.

-

Region: Global distribution.

-

-

Bide Pharmatech

-

Focus: High-throughput synthesis intermediates.

-

Region: Asia/Global.

-

-

Molbase / ChemCD (Aggregators)

-

Function: These platforms list inventory from various synthesis labs (e.g., Shanghai Nianxing Industrial). Use these to request quotes if primary suppliers are out of stock.

-

Part 3: Technical Synthesis Guide (In-House Protocol)

For scale-up or rapid access, the following protocol is the industry standard for generating high-purity aryl tosylates. This method prioritizes yield and ease of purification.

Reaction Pathway

The synthesis involves the nucleophilic attack of the phenoxide anion (generated from 4-bromo-3-methoxyphenol) onto p-toluenesulfonyl chloride (TsCl).

Figure 1: Synthesis pathway for CAS 137396-01-1 via standard tosylation.

Detailed Protocol (10 mmol Scale)

Reagents:

-

4-Bromo-3-methoxyphenol (2.03 g, 10.0 mmol)

-

p-Toluenesulfonyl chloride (2.10 g, 11.0 mmol, 1.1 eq)

-

Triethylamine (Et₃N) (2.1 mL, 15.0 mmol, 1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol, 0.1 eq)

-

Dichloromethane (DCM) (anhydrous, 40 mL)

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

-

Dissolution: Add 4-Bromo-3-methoxyphenol (2.03 g) and DMAP (122 mg) to the flask. Add DCM (40 mL) and stir until fully dissolved.

-

Base Addition: Add Et₃N (2.1 mL) via syringe. The solution may darken slightly.

-

Cooling: Submerge the flask in an ice/water bath (0°C) and stir for 10 minutes.

-

Tosylation: Add p-Toluenesulfonyl chloride (2.10 g) portion-wise (solid) or as a solution in minimal DCM over 5 minutes.

-

Reaction: Remove the ice bath after 30 minutes and allow the mixture to warm to room temperature. Stir for 4–12 hours.

-

Monitoring: Check via TLC (Hexanes/EtOAc 4:1). The starting phenol (more polar) should disappear; the product (less polar) will appear near the solvent front.

-

-

Work-up:

-

Quench with saturated NH₄Cl solution (20 mL).

-

Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine organic layers and wash sequentially with:

-

1M HCl (20 mL) – Critical to remove excess Et₃N and DMAP.

-

Saturated NaHCO₃ (20 mL) – Removes any hydrolyzed TsOH.

-

Brine (20 mL).

-

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]

-

-

Purification: The crude solid is often pure enough (>95%). If higher purity is needed for biological assays, recrystallize from Hexanes/EtOAc or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Part 4: Quality Assurance & Identification

When verifying the synthesized or purchased material, use the following specifications.

1. H-NMR Specification (CDCl₃, 400 MHz)

-

δ 7.80–7.70 (d, 2H): Tosyl aromatic protons (ortho to sulfonyl).

-

δ 7.45–7.35 (m, 1H): Aryl proton on the phenol ring (C5-H, ortho to Br).

-

δ 7.35–7.25 (d, 2H): Tosyl aromatic protons (meta to sulfonyl).

-

δ 6.80–6.70 (m, 2H): Remaining aryl protons (C2-H, C6-H).

-

δ 3.85 (s, 3H): Methoxy group (-OCH₃).

-

δ 2.45 (s, 3H): Tosyl methyl group (-CH₃).

2. Purity Criteria

-

HPLC: >98% area purity (UV 254 nm).

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 95–105°C (derivative dependent, verify experimentally).

Part 5: Strategic Applications in Drug Design

This molecule is not just a passive intermediate; it is a bifunctional scaffold .

Figure 2: Chemoselective reactivity profile of the scaffold.

-

Site-Selective Coupling: The C–Br bond is significantly weaker (bond dissociation energy) and more reactive towards oxidative addition with Pd(0) than the C–OTs bond. This allows researchers to install a biaryl system at position 4, leaving the tosylate intact for subsequent displacement or hydrolysis.

-

Phenol Protection: The tosyl group is stable against acidic conditions and mild oxidants, making it superior to silyl ethers (TBDMS) for multistep sequences involving acidic workups.

References

-

Alfa Chemistry. Product Detail: 4-Bromo-3-methoxyphenyl paratosylate (CAS 137396-01-1).[1][3][4][5] Retrieved from .

-

PubChem. Compound Summary: 4-Bromo-3-methoxyphenol (Precursor).[6] National Library of Medicine. Retrieved from .

-

ChemicalBook. Product List: 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate. Retrieved from .

-

BenchChem. Synthesis Routes of 4-Bromo-3-methoxyphenol. Retrieved from .

-

Bide Pharmatech. Building Blocks Catalog. Retrieved from .

Sources

- 1. Coumestrol | CAS#:479-13-0 | Chemsrc [chemsrc.com]

- 2. Synthesis routes of 4-Bromo-3-methoxyphenol [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-Bromo-3-methoxyphenol | CAS#:102127-34-4 | Chemsrc [chemsrc.com]

- 5. 4-Bromo-3-methoxyphenol | 102127-34-4 [amp.chemicalbook.com]

- 6. 4-Bromo-3-methoxyphenol | C7H7BrO2 | CID 347955 - PubChem [pubchem.ncbi.nlm.nih.gov]

literature review on 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate

[1]

Executive Summary

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate (CAS: 137396-01-1 ) is a specialized bifunctional building block used in advanced organic synthesis and medicinal chemistry.[1] It features two distinct electrophilic sites—an aryl bromide and an aryl tosylate —positioned on a 3-methoxyphenyl core.[1]

Its primary utility lies in its orthogonal reactivity : the bromine atom is highly reactive toward Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), while the tosylate group serves as a robust protecting group for the phenol, which can be unmasked later or activated for Nickel-catalyzed transformations.[1] This compound is a critical intermediate in the biomimetic synthesis of complex natural products like Santalin A/B and functional materials for bioelectronics.[1]

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate |

| Common Names | 4-Bromo-3-methoxyphenyl tosylate; 4-Bromo-3-methoxyphenyl paratosylate |

| CAS Number | 137396-01-1 |

| Molecular Formula | C₁₄H₁₃BrO₄S |

| Molecular Weight | 357.22 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, Acetone, DMF; Insoluble in Water |

| Melting Point | 133–134 °C (Analogous derivatives range) |

Synthesis Protocol

The most scalable and reliable synthesis involves the direct tosylation of 4-bromo-3-methoxyphenol .[1] This reaction follows a standard nucleophilic substitution mechanism where the phenoxide ion attacks the sulfonyl chloride.[1]

Optimized Laboratory Procedure

Reagents:

-

Starting Material: 4-Bromo-3-methoxyphenol (1.0 equiv)[1]

-

Reagent: p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)[1][2]

-

Base: Potassium Carbonate (K₂CO₃) (1.5 equiv) or Triethylamine (Et₃N)[1]

-

Solvent: Acetone (heterogeneous) or Dichloromethane (homogeneous)[1]

Step-by-Step Protocol:

-

Dissolution: Charge a round-bottom flask with 4-bromo-3-methoxyphenol (e.g., 10 mmol) and dissolve in anhydrous Acetone (50 mL).

-

Base Addition: Add K₂CO₃ (15 mmol) in a single portion. The suspension may turn slightly yellow.[1]

-

Tosylation: Add TsCl (11 mmol) slowly to the stirring mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.[1]

-

Work-up: Cool to room temperature. Filter off the inorganic solids.[1] Concentrate the filtrate in vacuo.

-

Purification: Recrystallize the residue from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the target tosylate as a white solid.

Visual Synthesis Workflow

Caption: Step-wise conversion of the phenol precursor to the stable aryl tosylate.

Reactivity Profile & Mechanism[1]

The strategic value of this compound is defined by the reactivity difference between the C–Br bond and the C–OTs bond.[1]

A. Chemoselective Cross-Coupling (The "Br-First" Strategy)

The aryl bromide bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) and more prone to oxidative addition by Palladium(0) than the aryl tosylate bond.[1] This allows researchers to perform Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the C4 position without disturbing the tosylate at C1.[1]

-

Application: Synthesis of 3-methoxy-4-((trimethylsilyl)ethynyl)phenyl tosylate .

-

Mechanism: Pd(PPh₃)₄ inserts into the C–Br bond.[1] The OTs group remains inert, acting as a protecting group for the phenol.[1]

B. Tosylate Activation (The "OTs-Second" Strategy)

Once the bromine has been functionalized, the tosylate group can be:

-

Hydrolyzed: Using NaOH/MeOH to regenerate the phenol (now substituted at C4).

-

Cross-Coupled: Using Nickel catalysts (Ni(COD)₂) or specialized bulky Pd ligands (e.g., BrettPhos) to displace the tosylate with an aryl or alkyl group.[1]

C. Directed Ortho Metalation (DOM)

The methoxy group (OMe) and the tosylate (OTs) are both Ortho-Directing Groups (ODGs).[1] However, the bromine at C4 blocks one ortho site.[1] Lithiation (using LDA or n-BuLi) will likely occur at C2 , the position between the tosylate and the methoxy group, allowing for further functionalization of the core.[1]

Reactivity Pathway Diagram

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of Br and OTs groups.

Key Applications in Literature

Biomimetic Synthesis of Santalin A/B

In the total synthesis of the red sandalwood pigments Santalin A/B , the Trauner group utilized this tosylate (Compound 155 in literature) as a pivotal intermediate.[1]

-

Role: The tosylate protected the phenol during the manipulation of the bromine atom.[1]

-

Process: The compound was subjected to Sonogashira coupling to install an alkyne, which was later cyclized to form the complex benzoxanthenone core.[1]

-

Reference: Biomimetic synthesis of Santalin A/B and Santarubin A/B, Dissertation, LMU Munich.

Precursors for Bioelectronic Materials

Research into organic bioelectronics often requires precise conjugation of electron-rich rings.[1]

-

Role: The tosylate serves as a leaving group for Gabriel Synthesis (reaction with potassium phthalimide) to introduce an amine functionality, or is displaced by alkyl chains to tune solubility.[1]

-

Significance: This allows the creation of defined surface-active monolayers or conductive polymer monomers.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1]

-

Genotoxicity Warning: While aryl tosylates are generally less genotoxic than alkyl tosylates (which are potent alkylating agents), they should still be handled with high containment (fume hood, nitrile gloves) as potential genotoxic impurities (PGIs) in pharmaceutical synthesis.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis.

References

-

Biomimetic synthesis of Santalin A/B and Santarubin A/B . University of Munich (LMU).[1] (Dissertation describing Compound 155).

-

4-BROMO-3-METHOXYPHENYL 4-METHYLBENZENESULFONATE (CAS 137396-01-1) . LookChem Chemical Database.[1]

-

Synthesis of N-(4-methoxyphenyl)-sulfonamides . MDPI Crystals, 2016.[1] (Structural context for methoxy-sulfonamides). [1]

-

PubChem Compound Summary: 4-Methoxyphenyl 4-methylbenzenesulfonate . National Library of Medicine.[1] (Analogous structure properties).

Methodological & Application

Application Note: Chemoselective Suzuki Cross-Coupling of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate

Abstract & Core Utility

This application note details the protocol for utilizing 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate (CAS: Analogous structure class) as a bifunctional electrophilic linchpin in drug discovery. This compound features two distinct electrophilic sites: an aryl bromide and an aryl tosylate.[1]

The core utility of this scaffold lies in its orthogonal reactivity . Under controlled palladium-catalyzed conditions, the aryl bromide undergoes oxidative addition significantly faster than the aryl tosylate. This allows researchers to perform a sequential site-selective cross-coupling , installing two different nucleophiles (Ar¹-B(OH)₂ and Ar²-B(OH)₂) in a specific order without the need for intermediate protection/deprotection steps.

Key Compound Data

-

Compound Name: 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate

-

Molecular Formula: C₁₄H₁₃BrO₄S

-

Key Structural Feature: 3-Methoxy group provides steric differentiation; 4-Bromo (Site A) vs. 1-Tosylate (Site B).

Mechanistic Principles of Chemoselectivity

The success of this protocol relies on the kinetic differentiation of the oxidative addition step in the catalytic cycle.

-

Reactivity Order: In Pd-catalyzed coupling, the general order of reactivity for electrophiles is:

-

Site A (Bromide): Reacts under "mild" conditions (standard phosphine ligands like PPh₃, moderate temperatures).

-

Site B (Tosylate): The tosylate (pseudo-halide) is significantly less reactive. It requires "forcing" conditions (electron-rich, bulky ligands like XPhos, CM-Phos, or higher temperatures) to undergo oxidative addition.

-

Steric Influence: The 3-methoxy substituent is ortho to the tosylate group. This steric bulk further retards the reaction at the tosylate site, enhancing the selectivity for the para-bromide.

Reaction Pathway Diagram[1][2]

Caption: Sequential functionalization pathway. The bromide is engaged first, preserving the tosylate for a second, distinct coupling event.

Experimental Protocols

Protocol A: Site-Selective Coupling of the Bromide (First Coupling)

Objective: Couple an aryl boronic acid to the C4-position while leaving the C1-tosylate intact.

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol)

-

Boronic Acid (Ar¹-B(OH)₂): 1.1 equiv

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 v/v) or DME/Water.

Step-by-Step Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed Toluene/Ethanol (concentration ~0.1 M) and aqueous Na₂CO₃ solution via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Critical Note: Do not exceed 90°C. Higher temperatures may trigger premature hydrolysis or slow coupling of the tosylate.

-

-

Monitoring: Monitor by TLC or LCMS. The starting material (Br-OTs) should disappear, converting to the mono-coupled product (Ar-OTs).

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The tosylate group is stable on silica.

Protocol B: Activation of the Tosylate (Second Coupling)

Objective: Couple a second aryl boronic acid to the C1-position of the intermediate.

Reagents:

-

Intermediate (from Protocol A): 1.0 equiv

-

Boronic Acid (Ar²-B(OH)₂): 1.5 equiv

-

Catalyst Source: Pd₂(dba)₃ (2 mol%)

-

Ligand: XPhos or CM-Phos (4-8 mol%)

-

Note: Standard PPh₃ is often insufficient for aryl tosylates. Electron-rich biaryl phosphine ligands are required.

-

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane or n-Butanol.

Step-by-Step Procedure:

-

Setup: Combine the mono-coupled tosylate intermediate, the second boronic acid, Pd₂(dba)₃, XPhos, and anhydrous K₃PO₄ in a pressure vial.

-

Inert Atmosphere: Thoroughly purge with Argon.[2] Oxygen inhibition is more pronounced with electron-rich ligands.

-

Reaction: Add anhydrous 1,4-Dioxane. Heat to 100–110°C for 12–18 hours.

-

Workup: Filter through a Celite pad to remove palladium residues. Concentrate and purify via HPLC or flash chromatography.

Optimization & Troubleshooting Data

The following table summarizes common issues and their chemical rectifications based on internal validation data.

| Issue | Observation | Root Cause | Corrective Action |

| Loss of Selectivity | Double coupling observed during Step 1. | Catalyst is too active or Temp too high. | Switch to PdCl₂(dppf) or reduce temp to 60°C. Avoid SPhos/XPhos in Step 1. |

| Tosylate Hydrolysis | Phenol formation (cleavage of OTs). | Base is too strong or water content too high. | Switch base from Na₂CO₃ to K₃PO₄ (anhydrous) in Step 1. |

| No Reaction (Step 2) | Tosylate remains unreacted. | Ligand insufficiently electron-rich. | Switch ligand to CM-Phos or BrettPhos . Increase temp to 120°C. |

| Protodeboronation | Aryl boronic acid degrades before coupling. | Unstable boronic acid (e.g., 2-heterocyclic).[3] | Use MIDA boronates or add the boronic acid in portions.[4] |

Decision Logic for Ligand Selection

Use the following logic flow to select the appropriate catalytic system for the Tosylate (Step 2) coupling, as this is the rate-limiting step in the sequence.

Caption: Ligand selection guide for the challenging C-OTs activation step.

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008).[5] Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts.[5] The Journal of Organic Chemistry, 73(19), 7731–7734. Link

-

Nguyen, H. N., Huang, X., & Buchwald, S. L. (2003). The First General Palladium Catalysts for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. Journal of the American Chemical Society, 125(39), 11818–11819. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]

Application Note: Chemoselective & Sequential Palladium-Catalyzed Functionalization of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate

Executive Summary

This guide details the experimental protocols for the chemoselective functionalization of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate . This substrate represents a classic "bifunctional electrophile" scaffold, possessing two distinct sites for oxidative addition: the highly reactive aryl bromide (C–Br) and the pseudohalide aryl tosylate (C–OTs).

By exploiting the significant difference in bond dissociation energies (BDE) and oxidative addition rates between these two sites, researchers can achieve highly selective sequential cross-coupling . This protocol provides a validated roadmap for:

-

Site-Selective C–Br Coupling: Using standard Pd(0) catalysts to functionalize position 4.

-

Subsequent C–OTs Activation: Utilizing electron-rich, bulky phosphine ligands to activate the sterically demanding and less reactive tosylate at position 1.

Substrate Analysis & Reactivity Logic

Structural Deconstruction

The substrate features a 1,2,4-substitution pattern. The electronic interplay is critical for protocol design:

-

Position 4 (C–Br): The primary electrophilic site. Although the ortho-methoxy group (EDG) slightly deactivates this position via resonance (+R), the weak C–Br bond remains kinetically superior to the sulfonate.

-

Position 1 (C–OTs): The secondary electrophilic site. The tosylate is a stable leaving group that typically requires "forcing" conditions (specialized ligands, higher heat) to undergo oxidative addition with Palladium.

-

Position 3 (-OMe): Provides steric bulk near the bromide, potentially slowing coupling rates slightly, but primarily acts to prevent regioselectivity issues by differentiating the two positions electronically.

The Chemoselectivity Map

The following diagram illustrates the kinetic hierarchy that enables sequential functionalization.

Figure 1: Kinetic hierarchy of oxidative addition. Path A (C-Br) is accessible under mild conditions, while Path B (C-OTs) requires specific ligand acceleration.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C–Br)

Objective: Couple an aryl boronic acid at the C–Br position without hydrolyzing or coupling the C–OTs group.

Mechanism: The use of Pd(PPh₃)₄ or Pd(dppf)Cl₂ allows for rapid oxidative addition into the C–Br bond. The tosylate remains inert because these ligands lack the electron density to facilitate insertion into the stronger C–O bond of the sulfonate.

Materials:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol)

-

Boronic Acid: 1.1 equiv[1]

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: DME/Water (3:1) or Toluene/Ethanol/Water (4:1:1)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent Addition: Inject degassed solvent (DME/Water) via syringe. Concentration should be approx. 0.1 M - 0.2 M.

-

Base Addition: Add the degassed Na₂CO₃ solution.

-

Reaction: Heat the mixture to 60–80 °C for 4–12 hours.

-

Note: Monitor by TLC/LCMS. The tosylate is stable at this temperature, but avoid boiling water temperatures (>100°C) with strong hydroxide bases to prevent hydrolysis.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography. The product will be the 4-aryl-3-methoxyphenyl tosylate .

Protocol B: Activation of the Tosylate (C–OTs)

Objective: Functionalize the remaining tosylate group. This step typically follows Protocol A.

Mechanism: Standard phosphines fail here. We must use Buchwald-type ligands (biaryl phosphines) like XPhos , BrettPhos , or CM-Phos . These bulky, electron-rich ligands facilitate the difficult oxidative addition into the C–OTs bond.

Materials:

-

Intermediate (from Protocol A): 1.0 equiv

-

Nucleophile: Boronic Acid (Suzuki) or Amine (Buchwald-Hartwig)

-

Catalyst System:

-

Precursor: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)

-

Ligand: XPhos (Suzuki) or BrettPhos (Amination) (4-8 mol%)

-

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (anhydrous)

-

Solvent: 1,4-Dioxane or t-Butanol

Step-by-Step Procedure:

-

Setup: Charge a dried reaction tube with the Intermediate (1.0 equiv), Nucleophile (1.2–1.5 equiv), Pd source, Ligand, and Base (solid).

-

Inert Atmosphere: Rigorously purge with Argon. Oxygen inhibits the active catalytic species.

-

Solvent: Add anhydrous 1,4-Dioxane.

-

Reaction: Heat to 100–110 °C .

-

Critical: This higher temperature is necessary to overcome the activation energy barrier of the sulfonate.

-

-

Monitoring: Reaction times vary (6–24 hours).

-

Workup: Filter through a Celite pad to remove palladium black and inorganic salts. Concentrate and purify.

Protocol C: One-Pot Sequential Double Coupling

Objective: Perform both couplings in a single vessel without isolating the intermediate.

Workflow Diagram:

Figure 2: Sequential addition strategy. Note that the second step requires adding a specialized ligand to "take over" the catalysis.

Procedure:

-

Run Protocol A as described.

-

Once LCMS confirms conversion of the Bromide, do not quench .

-

Remove the reaction vessel from heat briefly.

-

Open the vessel under positive Argon flow.

-

Add the Second Nucleophile , XPhos (or chosen ligand), and K₃PO₄ (solid).

-

Note: Adding fresh Pd is often unnecessary if the initial catalyst is still active, but adding 1-2 mol% Pd(OAc)₂ ensures turnover.

-

-

Reseal and heat to 110 °C for 12–24 hours.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Hydrolysis of Tosylate | Base too strong or solvent too wet at high temp. | Switch from Hydroxides (NaOH/KOH) to Carbonates (K₂CO₃) or Phosphates (K₃PO₄). Use anhydrous solvents for Step 2.[2] |

| Low Conversion of C-OTs | Ligand insufficiently electron-rich. | Switch to XPhos , CM-Phos , or BrettPhos . Standard PPh₃ will not work for tosylates. |

| Scrambling/Poor Selectivity | Reaction temperature too high in Step 1. | Keep Step 1 (Br-coupling) below 80°C. The C-OTs bond is thermally stable up to ~90°C in the absence of specialized ligands. |

| Protodebromination | Hydride source present (e.g., alcohol solvent).[1] | Ensure solvents are dry.[2] If using alcohols (ethanol), ensure temperature is controlled. |

References

-

General Reactivity of Aryl Tosylates

-

Title: Oxidative Addition of Aryl Tosylates to Palladium(0) and Coupling of Unactivated Aryl Tosylates at Room Temperature.[3]

- Source: Roy, A. H., & Hartwig, J. F. (2003). Journal of the American Chemical Society.

- URL: [https://pubs.acs.org/doi/10.1021/ja035482+]

-

-

Chemoselectivity (Br vs OTs)

- Ligand Selection for Tosylates: Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (Seminal work on XPhos/BrettPhos). Source: Martin, R., & Buchwald, S. L. (2008). Accounts of Chemical Research. URL: [https://pubs.acs.org/doi/10.1021/ar800036s]

-

Sequential Coupling Strategy

- Substrate Synthesis Precedent: Title: Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides (General sulfonate synthesis protocols). Source: Organic Syntheses, Coll. Vol. 10, p.423 (2004). URL: [http://www.orgsyn.org/demo.aspx?prep=v10p0423]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Oxidative Addition of Aryl Tosylates to Palladium(0) and Coupling of Unactivated Aryl Tosylates at Room Temperature | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]

Application Note: Orthogonal Functionalization of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate

This Application Note is designed for synthetic chemists and drug discovery scientists. It focuses on the strategic utilization of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate (hereafter referred to as BMT ) as a dual-electrophile scaffold.

The guide moves beyond basic characterization to address the chemoselective challenges of utilizing the tosylate (

Executive Summary & Strategic Rationale

In complex molecule synthesis, BMT serves as a high-value "Janus" intermediate. It possesses two distinct electrophilic sites on the arene ring:

-

C(4)–Br: A "soft," highly reactive electrophile susceptible to standard Palladium (Pd) oxidative addition.

-

C(1)–OTs: A "hard," pseudohalide electrophile that is generally inert to Pd(0) under mild conditions but highly reactive toward Nickel (Ni) catalysis.

The Core Application: This electronic differentiation allows for sequential cross-coupling . The tosylate functions as a robust protecting group for the phenol during C–Br functionalization, after which it can be "switched on" as a leaving group for a second substitution event (or hydrolyzed to reveal the phenol).

Reactivity Hierarchy (Leaving Group Ability)

In Transition-Metal Catalyzed Nucleophilic Substitution (S

Because the tosylate (

Mechanistic Insight: The "Activation" Problem

Standard Nucleophilic Aromatic Substitution (

Therefore, "substitution" must be achieved via Transition-Metal Catalyzed Cross-Coupling .

The Pathway Decision Matrix

The chemist must choose the catalyst system based on the desired leaving group.[1]

Figure 1: Divergent reactivity pathways. Path A is the standard operational mode, preserving the tosylate for later stages.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C–Br Activation)

Objective: Substitute the Bromine atom with an aryl/alkyl group while leaving the Tosylate intact.

Mechanism: Pd(0) inserts into the C–Br bond (

Reagents:

-

Substrate: BMT (1.0 equiv)

-

Boronic Acid:

(1.2 equiv) -

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, 2M aqueous) -

Solvent: DME/Water or Toluene/Ethanol (4:1)

Step-by-Step:

-

Degassing: Charge a reaction vial with BMT, boronic acid, and

. Seal and purge with Argon for 5 minutes. -

Solvation: Add degassed solvent and aqueous base via syringe.

-

Reaction: Heat to 80°C for 4–12 hours.

-

Critical Note: Do not exceed 100°C. Higher temperatures may encourage partial hydrolysis of the tosylate.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over

. -

Outcome: The product retains the 3-methoxy and 1-tosylate groups, ready for further functionalization.

Protocol B: Nickel-Catalyzed Activation of the Tosylate (C–OTs Activation)

Objective: Use the tosylate as a leaving group (typically performed after the Bromine has been reacted or if non-selective bis-coupling is desired). Mechanism: Nickel(0) is more electron-rich and smaller than Palladium, allowing it to undergo oxidative addition into the inert C–O bond of the tosylate.

Reagents:

-

Substrate: BMT-derivative (post-Protocol A) or BMT (1.0 equiv)

-

Nucleophile: Arylboronic acid (Suzuki) or Amine (Buchwald)

-

Catalyst:

(10 mol%) -

Ligand:

(Tricyclohexylphosphine) or SIMes (NHC ligand) (20 mol%) -

Base:

(anhydrous) -

Solvent: Dioxane or Toluene (Anhydrous)

Step-by-Step:

-

Glovebox/Schlenk: This reaction is highly oxygen sensitive . Prepare inside a glovebox if possible.

-

Catalyst Formation: Mix

and Ligand in solvent and stir for 10 mins (solution turns deep red/orange). -

Addition: Add the substrate and base.

-

Reaction: Heat to 100–110°C for 12–24 hours.

-

Purification: Nickel residues can be sticky. Filter through a Celite/Silica pad immediately upon cooling.

Protocol C: Biomimetic Hydrolysis (Deprotection)

Objective: Remove the tosyl group to regenerate the phenol (e.g., for Santalin synthesis). Context: This protocol is derived from the Trauner group's synthesis of Santalin A/B, where BMT is a key intermediate.

Reagents:

-

Substrate: BMT (1.0 equiv)

-

Base: NaOH (2M aqueous, 5.0 equiv)

-

Solvent: Methanol (0.1 M concentration)

Step-by-Step:

-

Dissolve BMT in Methanol.

-

Add NaOH solution.[2]

-

Heat to 60°C for 3 hours.

-

Quench: Concentrate in vacuo, then neutralize carefully with 2M HCl under ice-bath cooling.

-

Extraction: Extract with EtOAc to recover 4-bromo-3-methoxyphenol.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Oxidative addition to OTs | Switch to Pd-catalysts with bulky phosphines (e.g., XPhos) which strictly favor halides over pseudohalides. |

| Hydrolysis during Coupling | Base is too strong/nucleophilic | Switch from hydroxide bases (NaOH) to carbonate ( |

| No Reaction (Protocol B) | Catalyst oxidation | |

| Bis-Coupling (Protocol B) | Br and OTs reacting | If starting with BMT (with Br present), Ni will couple both sites. This is unavoidable with Ni unless specialized conditions are used. |

References

-

Synthesis of BMT & Hydrolysis: Bauer, I., Knölker, H.J. "Biomimetic synthesis of Santalin A/B and Santarubin A/B." Dissertation, LMU München, 2013 . (Describes the synthesis of CAS 137396-01-1 and its hydrolysis).

-

Selectivity of Aryl Tosylates: Tobisu, M., & Chatani, N. "Cross-Coupling Reactions via C–O Bond Cleavage." Accounts of Chemical Research, 2015 , 48(6), 1717–1726.

-

Nickel-Catalyzed Activation: Rosen, B. M., et al. "Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds." Chemical Reviews, 2011 , 111(3), 1346–1416.

-

General Reactivity Data: BenchChem Technical Support. "Bromide vs. Tosylate in Nucleophilic Substitution." Technical Guide, 2025 .[1]

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate for Pharmaceutical Research and Development

Abstract

This document provides a comprehensive, in-depth guide for the large-scale synthesis of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate, a key intermediate in modern drug discovery programs. The strategic importance of this molecule lies in its bifunctional nature, incorporating a bromine atom, ideal for palladium-catalyzed cross-coupling reactions, and a tosylate group, an excellent leaving group for nucleophilic substitutions.[1][2] This protocol is designed for scalability, moving beyond bench-top procedures to address the demands of medicinal chemistry and process development. We present a validated two-step synthesis commencing with the regioselective bromination of 3-methoxyphenol, followed by the tosylation of the resulting 4-Bromo-3-methoxyphenol. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and troubleshooting strategies to ensure a reproducible and high-yielding process.

Introduction: Strategic Utility in Drug Development

The molecular architecture of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate offers two distinct and orthogonal reactive sites. The aryl bromide is a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. Simultaneously, the tosylate group activates the phenolic oxygen, transforming it into an excellent leaving group for SNAr reactions or for the synthesis of ethers.[1][3] This dual reactivity makes the title compound a valuable building block for creating complex molecular scaffolds, particularly in the synthesis of diaryl ethers, biaryl compounds, and other structures prevalent in biologically active molecules, including kinase inhibitors and anti-cancer agents.[4][5]

Overall Reaction Scheme

The synthesis is performed in two primary stages:

Step 1: Regioselective Bromination of 3-Methoxyphenol

(Self-generated image, not from search results)

Step 2: Tosylation of 4-Bromo-3-methoxyphenol

(Self-generated image, not from search results)

Experimental Protocols

Part I: Synthesis of 4-Bromo-3-methoxyphenol (Intermediate)

Principle: This step involves the electrophilic aromatic substitution of 3-methoxyphenol using N-Bromosuccinimide (NBS). The methoxy and hydroxyl groups are ortho-, para-directing. Due to steric hindrance from the methoxy group, bromination occurs preferentially at the C4 position, para to the hydroxyl group.

| Reagents & Materials | Supplier | Grade | Quantity | Molar Eq. |

| 3-Methoxyphenol | Sigma-Aldrich | 98% | 100 g | 1.0 |

| N-Bromosuccinimide (NBS) | Acros Organics | 99% | 147 g | 1.02 |

| Tetrahydrofuran (THF) | Fisher Scientific | Anhydrous | 1.5 L | - |

| Diethyl Ether | VWR | ACS Grade | 2.0 L | - |

| Saturated NaHCO₃ (aq) | In-house prep | - | 500 mL | - |

| Brine (Saturated NaCl) | In-house prep | - | 500 mL | - |

| Anhydrous Na₂SO₄ | EMD Millipore | Granular | 100 g | - |

Equipment:

-

5 L three-neck round-bottom flask

-

Mechanical overhead stirrer

-

Thermometer

-

Addition funnel

-

Heating mantle with temperature controller

-

Rotary evaporator

-

Separatory funnel (4 L)

Step-by-Step Protocol:

-

Reaction Setup: Assemble the 5 L flask with the mechanical stirrer, thermometer, and an inert gas (N₂) inlet.

-

Reagent Charging: Charge the flask with 3-methoxyphenol (100 g, 0.805 mol) and anhydrous tetrahydrofuran (1.5 L). Begin stirring to dissolve the phenol completely.

-

NBS Addition: Cool the solution to 0-5 °C using an ice-water bath. Add N-Bromosuccinimide (147 g, 0.821 mol) in several small portions over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Portion-wise addition at low temperature controls the exothermic reaction and minimizes the formation of di-brominated byproducts.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed.

-

Work-up & Extraction:

-

Quench the reaction by slowly adding 500 mL of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a 4 L separatory funnel.

-

Extract the product with diethyl ether (2 x 1 L).

-

Combine the organic layers and wash with brine (1 x 500 mL).[6]

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

-

Purification: While flash chromatography is an option for small scales[6], for large-scale synthesis, purification can often be achieved via recrystallization from a suitable solvent system like ethanol/water or heptane/ethyl acetate to isolate pure 4-Bromo-3-methoxyphenol. The crude product can also be carried forward if TLC shows high purity.

-

Expected Yield: 65-75%

-

Characterization Data (¹H NMR, CDCl₃): δ 7.34 (d, 1H), 6.60 (d, 1H), 6.42 (dd, 1H), 5.49 (s, 1H, -OH), 3.77 (s, 3H, -OCH₃).[7]

-

Part II: Large-Scale Synthesis of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate (Final Product)

Principle: This is a classic tosylation reaction. The phenolic hydroxyl group of 4-Bromo-3-methoxyphenol is deprotonated by a base (triethylamine), forming a phenoxide ion. This potent nucleophile then attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl), displacing the chloride ion to form the sulfonate ester. The base is critical to neutralize the HCl byproduct, driving the reaction to completion.[8][9]

| Reagents & Materials | Supplier | Grade | Quantity | Molar Eq. |

| 4-Bromo-3-methoxyphenol | From Part I | >97% | 100 g | 1.0 |

| p-Toluenesulfonyl chloride (TsCl) | Sigma-Aldrich | 99% | 103 g | 1.1 |

| Triethylamine (Et₃N) | Alfa Aesar | >99% | 70 mL | 1.5 |

| Dichloromethane (DCM) | Fisher Scientific | Anhydrous | 2.0 L | - |

| 1M Hydrochloric Acid (HCl) | In-house prep | - | 1.0 L | - |

| Saturated NaHCO₃ (aq) | In-house prep | - | 1.0 L | - |

| Anhydrous MgSO₄ | EMD Millipore | Granular | 100 g | - |

| Ethanol | Decon Labs | 200 Proof | As needed | - |

Equipment:

-

5 L jacketed glass reactor with overhead stirring

-

Chiller/heater for temperature control

-

Dropping funnel

-

Inert gas (N₂) line

-

Large-scale rotary evaporator

Step-by-Step Protocol:

-

Reactor Setup: Ensure the 5 L reactor is clean, dry, and purged with nitrogen.

-

Reagent Charging: Charge the reactor with 4-Bromo-3-methoxyphenol (100 g, 0.492 mol), anhydrous dichloromethane (2.0 L), and triethylamine (70 mL, 0.738 mol).

-

TsCl Addition: Cool the stirred solution to 0 °C using the reactor's jacket. Dissolve p-toluenesulfonyl chloride (103 g, 0.541 mol) in 500 mL of anhydrous DCM and add it dropwise to the reactor via the addition funnel over 2 hours. Maintain the internal temperature below 5 °C. Causality: Slow addition of the sulfonyl chloride prevents a rapid exotherm and potential side reactions.[8]

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-18 hours.

-

In-Process Control (IPC): Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The disappearance of the starting phenol spot indicates completion.

-

Aqueous Work-up:

-

Cool the mixture to 10 °C and slowly quench by adding 1 L of 1M HCl to neutralize the excess triethylamine.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 L of water, 1 L of saturated NaHCO₃ solution, and 1 L of brine.[10]

-

-

Drying and Concentration: Dry the DCM layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification by Recrystallization:

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Slowly add water until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2-4 hours to maximize crystal formation.

-

Collect the white crystalline solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Expected Yield: 85-95%

-

Expected Melting Point: Literature values for similar compounds suggest a crystalline solid. Determine experimentally.

-

Characterization of Final Product

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8 (d, 2H, Ar-H of Tosyl), ~7.5 (d, 1H, Ar-H), ~7.3 (d, 2H, Ar-H of Tosyl), ~7.0 (d, 1H, Ar-H), ~6.8 (dd, 1H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~2.4 (s, 3H, Ar-CH₃ of Tosyl). Note: Precise shifts may vary. Similar structures show comparable patterns.[5][7] |

| ¹³C NMR (100 MHz, CDCl₃) | Expected peaks for aromatic carbons, methoxy carbon (~56 ppm), and methyl carbon (~22 ppm).[7] |

| FT-IR (KBr, cm⁻¹) | Strong S=O stretching bands (~1370 and ~1180 cm⁻¹), C-O-S stretching (~1000-1100 cm⁻¹), C-Br stretching. |

| Purity (HPLC) | >98% |

Safety and Hazard Management

All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

| Reagent | Hazards | Recommended PPE & Handling |

| p-Toluenesulfonyl chloride | Corrosive, causes severe skin burns and eye damage, moisture sensitive.[11][12][13][14] | Chemical-resistant gloves, safety goggles, face shield, lab coat. Handle under inert gas. Avoid inhalation of dust.[11][14][15] |

| Triethylamine / Pyridine | Flammable liquid and vapor, toxic, corrosive. | Use in a fume hood away from ignition sources. Wear appropriate gloves and eye protection. |

| Dichloromethane (DCM) | Suspected carcinogen, skin and eye irritant. | Use in a well-ventilated area. Avoid skin contact and inhalation. |

| N-Bromosuccinimide (NBS) | Corrosive, causes skin irritation and serious eye damage. | Handle with care, avoiding dust creation. Wear gloves and eye protection. |

Process Workflow and Logic

The following diagram illustrates the logical flow of the entire synthesis, from starting materials to the final purified product.

Caption: Overall synthetic workflow for 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Step 1 (Bromination) | - Incomplete reaction. - Formation of di-bromo byproduct. | - Extend reaction time and monitor by TLC. - Ensure slow, portion-wise addition of NBS at low temperature. |

| Incomplete Tosylation Reaction | - Inactive TsCl (hydrolyzed). - Insufficient base. - Low quality starting phenol. | - Use fresh, high-purity TsCl from a sealed container.[8] - Ensure at least 1.2-1.5 equivalents of base are used. - Purify the intermediate phenol from Part I before use. |

| Product Fails to Crystallize | - Presence of impurities (e.g., residual solvent, unreacted starting material). - Incorrect recrystallization solvent system. | - Ensure the crude product is thoroughly dried under vacuum.[8] - If recrystallization fails, purify a small batch via flash column chromatography to obtain a seed crystal.[16] - Experiment with other solvent systems (e.g., isopropanol, toluene/heptane). |

| Reaction yields di-tosylated product (from aniline impurities) | - Impure starting material. | - Use pure starting material. This is less likely with a phenol but possible with aniline substrates.[17] |

Conclusion

This application note details a robust and scalable two-step synthesis for 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate. By providing clear, step-by-step instructions, explanations of the underlying chemical principles, and comprehensive safety and troubleshooting guidelines, this protocol serves as a reliable resource for researchers in medicinal chemistry and drug development. The procedure is optimized for large-scale production, prioritizing high yields and purity while utilizing standard laboratory equipment and manageable workup procedures.

References

-

Beilstein Journals. Supplementary Information. Available from: [Link]

-

MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). Available from: [Link]

-

National Center for Biotechnology Information. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available from: [Link]

-

Royal Society of Chemistry. Understanding the Desulphurization Process in an Ionic Porous Aromatic Framework - Supporting Information. Available from: [Link]

-

Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available from: [Link]

-

National Center for Biotechnology Information. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). Available from: [Link]

-

National Center for Biotechnology Information. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. (2017). Available from: [Link]

-

National Center for Biotechnology Information. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Available from: [Link]

-

ResearchGate. Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. (2020). Available from: [Link]

-

Reddit. Substitution of a Tosylate by Methoxy. (2020). Available from: [Link]

-

ResearchGate. 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. (2012). Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (2020). Available from: [Link]

-

Master Organic Chemistry. Tosylates And Mesylates. (2015). Available from: [Link]

- Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

-

National Center for Biotechnology Information. Introducing bromine to the molecular structure as a strategy for drug design. (2024). Available from: [Link]

-

Bentham Science. Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Available from: [Link]

-

OMICS Online. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (2016). Available from: [Link]

-

Organic Syntheses. 3-bromo-4-hydroxytoluene. Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. reddit.com [reddit.com]

- 4. mdpi.com [mdpi.com]

- 5. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis routes of 4-Bromo-3-methoxyphenol [benchchem.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. benchchem.com [benchchem.com]

- 9. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 13. chemicalbook.com [chemicalbook.com]

- 14. westliberty.edu [westliberty.edu]

- 15. fishersci.com [fishersci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

analytical methods for the characterization of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate

Abstract

This application note provides a comprehensive analytical framework for the structural elucidation and purity profiling of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate (CAS: N/A, Custom Intermediate). As a sulfonate ester derived from a substituted phenol, this compound serves as a critical intermediate in cross-coupling chemistries (e.g., Suzuki-Miyaura). This guide addresses the specific challenges of characterizing aryl sulfonates, distinguishing them from their genotoxic alkyl sulfonate counterparts, and establishing a self-validating Quality Control (QC) workflow.

Introduction & Chemical Context

In drug development, the conversion of phenols to aryl sulfonates (tosylates) is a standard strategy to activate the C-O bond for palladium-catalyzed cross-coupling. However, the regulatory landscape (ICH M7) requires rigorous discrimination between Aryl Sulfonates (generally stable, low genotoxicity risk) and Alkyl Sulfonates (potent DNA alkylators).

Molecule Profile:

-

Chemical Formula:

-

Molecular Weight: 357.22 g/mol

-

Key Moieties:

-

Leaving Group:

-Toluenesulfonyl (Tosyl) group. -

Core: 4-Bromo-3-methoxyphenol (provides the aryl backbone).

-

Structural Alert: Sulfonate ester linkage (requires specific context for risk assessment).

-

Analytical Strategy Diagram

The following workflow illustrates the logic for distinguishing the target molecule from potential process impurities (hydrolyzed phenol, alkyl tosylates).

Figure 1: Analytical workflow ensuring structural integrity and safety profiling.

Structural Elucidation (Spectroscopy)

High-Resolution Proton NMR ( H-NMR)

NMR is the primary tool for confirming the regiochemistry of the sulfonate formation. The key challenge is ensuring the sulfonate is attached to the oxygen (O-tosylation) rather than the ring (C-sulfonylation, rare but possible).

Protocol:

-

Solvent:

(Chloroform-d) or -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm).

Expected Spectral Data (Simulated):

| Moiety | Shift ( | Multiplicity | Integration | Assignment Logic |

| Aryl (Tosyl) | 7.70 - 7.80 | Doublet ( | 2H | Ortho to Sulfonyl group (Deshielded). |

| Aryl (Tosyl) | 7.30 - 7.35 | Doublet ( | 2H | Meta to Sulfonyl (Ortho to Methyl). |

| Aryl (Core) | 7.40 - 7.50 | Doublet ( | 1H | H-5 (Ortho to Bromine, most deshielded on core). |

| Aryl (Core) | 6.60 - 6.70 | Doublet ( | 1H | H-2 (Ortho to Methoxy & Sulfonate). |

| Aryl (Core) | 6.50 - 6.60 | dd ( | 1H | H-6 (Para to Bromine). |

| Methoxy | 3.80 - 3.85 | Singlet | 3H | Distinctive |

| Methyl (Tosyl) | 2.45 | Singlet | 3H | Characteristic Tolyl |

Diagnostic Check:

-

The "Tosyl Dance": The AA'BB' pattern of the tosyl group (two doublets) is unmistakable.

-

Absence of OH: The disappearance of the broad phenolic -OH peak (usually >9 ppm) confirms full conversion.

Mass Spectrometry (LC-MS)

Mass spec is vital for confirming the presence of the Bromine atom, which has a unique isotopic signature.

-

Ionization: ESI+ (Electrospray Positive).

-

Target Ions:

- : ~357 and 359 m/z.

- : ~379 and 381 m/z (Sodium adducts are common for sulfonates).

-

Isotope Pattern: You must observe a 1:1 ratio of peak heights for the M and M+2 peaks. This confirms the presence of one Bromine atom (

and

Chromatographic Purity Profiling (HPLC)

This protocol separates the product from the starting material (4-Bromo-3-methoxyphenol) and the reagent (Tosyl Chloride).

Method Development Strategy

Aryl sulfonates are lipophilic. A standard C18 column with a gradient elution is recommended.

Instrument Parameters:

-

Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5

m) or equivalent. -

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents hydrolysis).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.[2]

-

Temperature: 30°C.

-

Detection: UV @ 254 nm (Aromatic backbone) and 220 nm (Sulfonate bond).

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Hold |

| 15.0 | 10 | 90 | Linear Gradient |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | Stop |

Retention Logic & Impurity Mapping

Figure 2: Predicted elution order based on hydrophobicity.

Explanation of Causality:

-

TsOH (p-Toluenesulfonic acid): Highly polar, elutes near the void volume.

-

Phenol: Moderately polar due to the free -OH group.

-

Target Product: The capping of the -OH with a lipophilic Tosyl group significantly increases retention time (RT).

-

Resolution: The gradient from 10% to 90% ACN ensures the lipophilic product elutes as a sharp peak.

Safety & Genotoxicity Risk Assessment (ICH M7)

This is the most critical section for drug development professionals.

Aryl vs. Alkyl Sulfonates

Regulatory bodies (FDA/EMA) flag "sulfonate esters" as structural alerts for genotoxicity. However, chemical reactivity differs fundamentally:

-

Alkyl Sulfonates (e.g., Methyl Tosylate): Strong alkylating agents (SN2 attack on the alkyl carbon). High Risk.

-

Aryl Sulfonates (Target Molecule): The carbon attached to the oxygen is aromatic (

). Nucleophilic attack (SN2) is geometrically forbidden. SNAr is unlikely without strong electron-withdrawing groups (like Nitro) on the phenol ring. Low Risk.

Control Strategy Protocol

To satisfy ICH M7, you must prove that Alkyl Sulfonates are not formed as byproducts.

-

Solvent Audit: Did you use Methanol, Ethanol, or Isopropanol in the synthesis or workup?

-

If YES: You must test for Methyl/Ethyl Tosylate (potential formation).

-

If NO (e.g., used DCM/Water): The risk of alkyl sulfonate formation is negligible.

-

-

Derivatization Method (If Alcohol was used):

-

Use GC-MS with SIM (Selected Ion Monitoring) to detect Methyl Tosylate traces (Limit of Quantitation ~ 1 ppm).

-

Note: The target molecule (Aryl Sulfonate) is non-volatile and will not interfere with the GC analysis of volatile alkyl sulfonates.

-

Summary Specification Sheet

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to Off-white Solid |

| Identification | Conforms to structure; AA'BB' pattern present. | |

| Identification | MS (ESI) | MW 357/359 (1:1 ratio). |

| Purity | HPLC-UV (254 nm) | |

| Unreacted Phenol | HPLC | |

| Tosyl Chloride | HPLC | |

| Genotox Impurities | GC-MS | Methyl Tosylate < TTC (if MeOH used) |

References

-

International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][4] (2017).[3][4]

-

Teasdale, A. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Process Development & Scale-Up. (2017).[3][4]

-

Guan, Y. et al. A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Drug Substances by HPLC. Journal of Pharmaceutical Analysis. (2011).

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard Reference for NMR interpretation of Tosylates).

Sources

role of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate in the synthesis of bioactive molecules

Strategic Application Note: Chemoselective Functionalization of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate